Structural Distinction – 2H-1,2,3-Triazole Regioisomer vs. 1H-1,2,3-Triazole Analogs
The target compound contains a 2H-1,2,3-triazol-2-yl moiety, whereas the majority of biologically studied triazole-benzamides carry the 1H-1,2,3-triazol-1-yl isomer . The nitrogen connectivity pattern influences both the spatial orientation of the phenyl-ethyl substituent and the electronic character of the heterocycle, parameters that directly affect hydrogen-bonding and π-stacking interactions at protein binding sites.
| Evidence Dimension | Triazole regioisomerism (2H- vs. 1H-1,2,3-triazole) |
|---|---|
| Target Compound Data | 2H-1,2,3-triazol-2-yl substituent (confirmed by SMILES: FC1=C(F)C=C(C=C1)C(=O)NC(CN1N=CC=N1)C1=CC=CC=C1) |
| Comparator Or Baseline | Prototypical 1H-1,2,3-triazol-1-yl benzamides (e.g., inhibitors from Al-Horani et al. 2023) [1] |
| Quantified Difference | Regioisomeric switch; no direct potency comparison available due to absence of paired assay data for the 2H-isomer. |
| Conditions | Structural comparison by SMILES; biological context inferred from SAR of related triazole-benzamide series. |
Why This Matters
Procurement of the correct triazole regioisomer is critical because regioisomeric impurities or substitutions can lead to false-negative biological results or misinterpreted SAR.
- [1] Al-Horani, R.A., Afosah, D.K., Mottamal, M. Triazol-1-yl Benzamides Promote Anticoagulant Activity via Inhibition of Factor XIIa. Cardiovasc Hematol Agents Med Chem 21(2), 108–119 (2023). View Source
